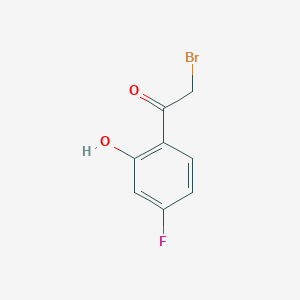










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([OH:11])[CH:3]=1.O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3].[Br:30]Br>CCOC(C)=O.[Al+3].[Cl-].[Cl-].[Cl-]>[Br:30][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[OH:11])=[O:10] |f:1.2.3.4.5.6.7.8.9.10,13.14.15.16|
|


|
Name
|
|
|
Quantity
|
15.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C=C1)C(C)=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
133 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at r.t. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred an additional 30 min
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
added dropwise via addition funnel over 1.5 h)
|
|
Duration
|
1.5 h
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at r.t. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in a an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with water
|
|
Type
|
ADDITION
|
|
Details
|
added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with EtOAc
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with EtOAc (2×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
teh crude product was purified via silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 5% EtOAc-hexanes
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)C1=C(C=C(C=C1)F)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.31 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |